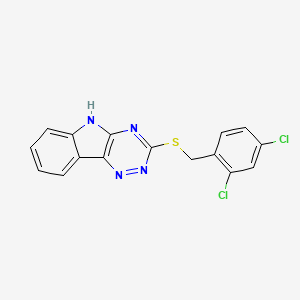
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzylsulfanyl group attached to a tetraaza-fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile, such as a thiol, to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tetraaza-fluorene core.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene involves its interaction with specific molecular targets. The dichlorobenzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The tetraaza-fluorene core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes and disrupt cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2-(2,4-Dichloro-benzylsulfanyl)-ethanol: Used in various chemical syntheses.
2-(2,4-Dichloro-benzylsulfanyl)-3-methyl-3H-quinazolin-4-one: Studied for its potential biological activities.
Uniqueness
2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene stands out due to its unique combination of a dichlorobenzylsulfanyl group and a tetraaza-fluorene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H10Cl2N4S |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H10Cl2N4S/c17-10-6-5-9(12(18)7-10)8-23-16-20-15-14(21-22-16)11-3-1-2-4-13(11)19-15/h1-7H,8H2,(H,19,20,22) |
InChI Key |
BOOBOFHIQQHKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140763.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12140766.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12140773.png)
![1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide](/img/structure/B12140788.png)
![(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12140795.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140796.png)
![3-[(4-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole](/img/structure/B12140807.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide](/img/structure/B12140810.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140816.png)
![4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12140818.png)
![2-(4-{(Z)-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B12140819.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12140824.png)
![9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140826.png)
![4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12140832.png)
